4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol
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Overview
Description
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is an organic compound characterized by a cyclohexyl group attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol typically involves the following steps:
Formation of the Cyclohexyl Group: The cyclohexyl group can be synthesized through hydrogenation of benzene in the presence of a catalyst such as platinum or palladium.
Attachment of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine and a suitable leaving group.
Formation of the Benzene-1,2-diol: The benzene ring is functionalized with hydroxyl groups through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation and hydroxylation processes, ensuring high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Dimethylamine, suitable leaving groups like halides.
Major Products
Oxidation: Quinones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the dimethylamino group can participate in electrostatic interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylcatechol: Similar structure with a methyl group instead of the dimethylamino group.
Cyclohexanol: Contains a cyclohexyl group with a hydroxyl group.
Dimethylaminophenol: Contains a dimethylamino group attached to a phenol ring.
Uniqueness
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol is unique due to the combination of the cyclohexyl group, dimethylamino group, and benzene-1,2-diol structure. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
651312-67-3 |
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Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
4-[(1R,2R)-2-[(dimethylamino)methyl]cyclohexyl]benzene-1,2-diol |
InChI |
InChI=1S/C15H23NO2/c1-16(2)10-12-5-3-4-6-13(12)11-7-8-14(17)15(18)9-11/h7-9,12-13,17-18H,3-6,10H2,1-2H3/t12-,13-/m0/s1 |
InChI Key |
CKMPEIWYGQTXJB-STQMWFEESA-N |
Isomeric SMILES |
CN(C)C[C@@H]1CCCC[C@H]1C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CN(C)CC1CCCCC1C2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
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